3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone, also known as Diltiazem, is a calcium channel blocker used to treat high blood pressure and angina. It works by relaxing the blood vessels, making it easier for blood to flow through them.
Mechanism of Action
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone works by blocking the influx of calcium ions into the smooth muscle cells of the heart and blood vessels. This results in relaxation of the blood vessels, which leads to increased blood flow and decreased blood pressure. It also slows down the heart rate and reduces the force of contraction of the heart, which can help to reduce the workload on the heart.
Biochemical and Physiological Effects
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone has several biochemical and physiological effects, including reducing the oxygen demand of the heart, increasing coronary blood flow, and improving myocardial oxygenation. It also has a vasodilatory effect on the peripheral arteries and veins, which can help to reduce blood pressure. Additionally, 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone in lab experiments is that it has a well-established mechanism of action and is widely available. It is also relatively safe and has a low risk of side effects. However, one limitation is that it may not be effective in all patients, and its effects may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone, including:
1. Investigating its potential as a treatment for Alzheimer's disease and Parkinson's disease.
2. Studying its effects on other diseases, such as stroke and peripheral artery disease.
3. Developing new formulations of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone that can be administered more easily and have improved efficacy.
4. Investigating its potential as a treatment for other conditions, such as anxiety and depression.
5. Studying its effects on different populations, such as children and elderly patients.
In conclusion, 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone is a calcium channel blocker with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a treatment for various conditions.
Synthesis Methods
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone involves several steps, starting with the reaction of 3-methyl-2-benzothiazolinone with thiophene-3-carboxaldehyde in the presence of a base to form the intermediate 3-methyl-2-(thiophen-3-yl)benzothiazol-3-ium-5-olate. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-methyl-2-(thiophen-3-yl)benzothiazol-3-ium-5-yl)acetate. Finally, this compound is hydrolyzed to form 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone.
Scientific Research Applications
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, angina, arrhythmias, and heart failure. It has also been studied for its effects on the central nervous system, including its potential as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c16-14(11-6-9-17-10-11)15-7-3-8-18-13-5-2-1-4-12(13)15/h1-2,4-6,9-10H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPSUHXOLQMJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.